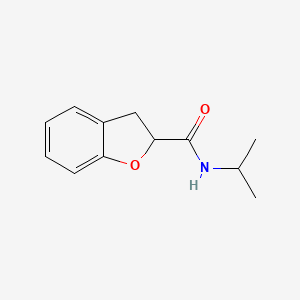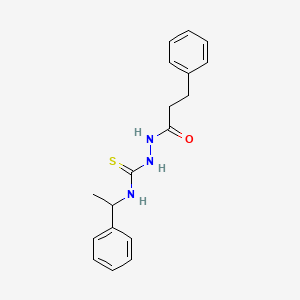![molecular formula C11H14Br2ClN3O B4585714 2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide
Vue d'ensemble
Description
This analysis explores the chemical characteristics and reactions of compounds structurally related to 2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide. Pyrazole derivatives are known for their diverse applications and significance in medicinal chemistry due to their biological activities.
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods, including the reaction of hydrazines with diketones or the cyclization of β-enaminones. The synthesis often involves multiple steps, including functionalization of the pyrazole ring and introduction of substituents to achieve desired properties (Meijere et al., 1989).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of chemical derivatives related to "2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide" for potential antitumor and antimicrobial applications. For instance, researchers have developed compounds exhibiting selective cytotoxicity against tumorigenic cell lines and in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, new heterocyclic compounds have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating promising results against various pathogenic strains (Katariya et al., 2021).
Anticancer and Antimicrobial Agents
The development of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety has been aimed at creating antimicrobial agents. These compounds have shown significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). Another research effort synthesized pyrazole derivatives as potential inhibitors of photosynthetic electron transport, finding some compounds with excellent inhibitory properties (Vicentini et al., 2005).
Molecular Docking and Synthesis Studies
Molecular docking studies have been conducted to understand the interaction of synthesized compounds with biological targets, aiding in the design of more effective drugs. For example, the synthesis and molecular docking study of 1,3-oxazole clubbed pyridyl-pyrazolines provided insights into the potential utilization of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Exploration of Chemical Properties
Research has also delved into the chemical properties and synthesis methods of related compounds, exploring their potential applications in medicinal chemistry and drug development. For instance, the synthesis of 3-amino-4-fluoropyrazoles has been described, highlighting their interest as building blocks in medicinal chemistry due to the functional groups allowing further functionalization (Surmont et al., 2011).
Propriétés
IUPAC Name |
2,2-dibromo-N-[3-(4-chloropyrazol-1-yl)propyl]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2ClN3O/c1-10(7-11(10,12)13)9(18)15-3-2-4-17-6-8(14)5-16-17/h5-6H,2-4,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFEJJDPZVYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCCCN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)


![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)